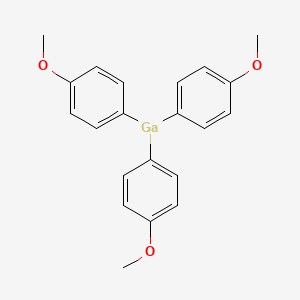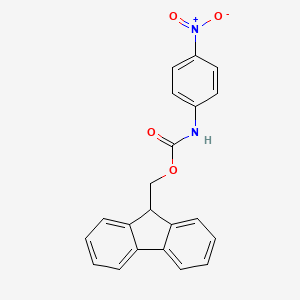![molecular formula C23H33N3O4 B13138320 4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13138320.png)
4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[63002,6]undecane-4,10-dicarboxylate is a complex organic compound characterized by its unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Tricyclic Core: This can be achieved through cyclization reactions, often using Diels-Alder reactions or other cycloaddition methods.
Functionalization: Introduction of the benzyl and tert-butyl groups, as well as the aminomethyl group, typically involves selective protection and deprotection steps, as well as nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[630
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
4-tert-Butylbenzyl alcohol: Used as an intermediate in organic synthesis.
Benzylamine derivatives: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[630
属性
分子式 |
C23H33N3O4 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate |
InChI |
InChI=1S/C23H33N3O4/c1-23(2,3)30-22(28)26-11-18-16(9-24)17-10-25(12-19(17)20(18)13-26)21(27)29-14-15-7-5-4-6-8-15/h4-8,16-20H,9-14,24H2,1-3H3/t16?,17?,18-,19?,20-/m1/s1 |
InChI 键 |
XIVYLIWRFSIIAL-QLVWAUIISA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C(C3C2CN(C3)C(=O)OCC4=CC=CC=C4)CN |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2C3CN(CC3C(C2C1)CN)C(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13138243.png)
![1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138250.png)
![6-Iodobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13138254.png)
![1,4,5-Tris[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138257.png)

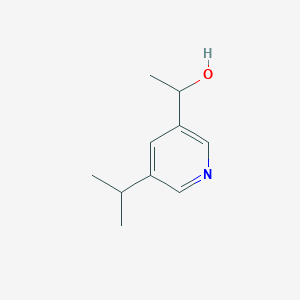
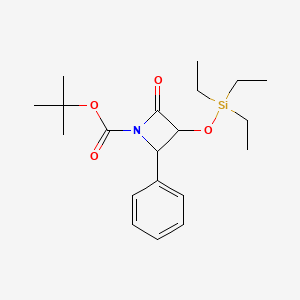
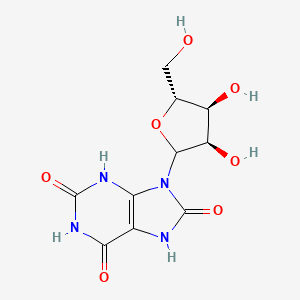


![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)
![2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)
